PF-06928215 Biochemical Potency vs. RU.521: ATP/GTP Substrate-Competitive cGAS Inhibition
PF-06928215 exhibits ATP/GTP substrate-competitive inhibition with a biochemical IC50 of 4.9 μM and binding affinity KD of 200 nM [1]. This distinguishes it mechanistically from RU.521, which occupies the catalytic pocket of cGAS with a different binding mode and demonstrates a biochemical IC50 of 0.11 μM against murine cGAS and 2.94 μM against human cGAS . The 2.5-fold difference in human cGAS IC50 (4.9 μM vs. 2.94 μM) reflects the distinct binding modalities of these two inhibitors.
| Evidence Dimension | Biochemical cGAS inhibition potency (human enzyme) |
|---|---|
| Target Compound Data | IC50 = 4.9 μM; KD = 200 nM |
| Comparator Or Baseline | RU.521: human cGAS IC50 = 2.94 μM; murine cGAS IC50 = 0.11 μM |
| Quantified Difference | RU.521 exhibits ~1.7-fold higher potency against human cGAS than PF-06928215 (2.94 μM vs. 4.9 μM) |
| Conditions | PF-06928215: 1 mM ATP, 0.3 mM GTP, 100 nM 45-bp ISD dsDNA, fluorescence polarization assay; RU.521: biochemical assay conditions as reported |
Why This Matters
PF-06928215's substrate-competitive mechanism enables studies of ATP/GTP competition at the cGAS active site, a distinct experimental application from RU.521's catalytic pocket occupancy.
- [1] Hall, J., Brault, A., Vincent, F., et al. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay. PLoS ONE, 2017, 12(9), e0184843. View Source
